(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide
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Overview
Description
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide is a complex organic compound that features a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functionalization: Introduction of the dimethoxy and methyl groups through electrophilic aromatic substitution or other suitable reactions.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzofuran core or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
Biologically, compounds with benzofuran cores are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, this compound might be explored for its potential as a drug candidate, particularly if it exhibits significant biological activity in preliminary studies.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or other applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action for (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofuran derivatives, such as:
- 6-methoxybenzofuran
- 7-methylbenzofuran
- 4,6-dimethoxybenzofuran
Uniqueness
What sets (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide apart is its specific substitution pattern and the presence of the amide group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H29NO5 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-propan-2-ylhex-4-enamide |
InChI |
InChI=1S/C21H29NO5/c1-12(2)22-17(23)10-8-13(3)7-9-15-19(25-5)14(4)16-11-27-21(24)18(16)20(15)26-6/h7,12H,8-11H2,1-6H3,(H,22,23)/b13-7+ |
InChI Key |
PDKCOHOYWDBCIT-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC(C)C)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC(C)C)OC |
Origin of Product |
United States |
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